1-(2,6-dimethylphenyl)guanidine
Descripción
Propiedades
IUPAC Name |
2-(2,6-dimethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBSVLLMNHLNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510987 | |
| Record name | N''-(2,6-Dimethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62577-35-9 | |
| Record name | N''-(2,6-Dimethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyanamide-Alkylation via Base-Mediated Condensation
The most widely reported method involves the direct reaction of 2,6-dimethylaniline with cyanamide under basic conditions. This approach leverages the nucleophilic attack of the aniline’s amino group on the electrophilic carbon of cyanamide .
Reaction Conditions :
-
Solvent : Ethanol/water (9:1 v/v)
-
Base : NaOH (1.2 equiv)
-
Temperature : 80°C, 6–8 hours
Mechanism :
The base deprotonates the aniline, enhancing its nucleophilicity, while cyanamide acts as a guanylating agent.
Industrial Scalability :
-
Purification via recrystallization in ethanol improves purity to >98% .
-
Limitations include moderate yields and residual cyanamide byproducts.
Lewis Acid-Catalyzed Guanylation
Lewis acids such as AlCl₃ or ZnEt₂ significantly accelerate the reaction between 2,6-dimethylaniline and cyanamide derivatives. This method is adapted from US Patent 5,489,709 .
Optimized Protocol :
Advantages :
-
Shorter reaction times and higher yields compared to base-mediated routes.
-
Tolerates electron-deficient anilines without side reactions .
Case Study :
Substituting 2,6-dimethylaniline with N-methyl-3-ethylaniline in the presence of AlCl₃ produced N-(3-ethylphenyl)-N’-methylguanidine in 81% yield after purification .
Thiourea-Based Cyclodesulfurization
A one-pot method utilizing thioureas as guanylating agents was reported in CN Patent 104,961,656B . This approach avoids cyanamide handling, enhancing safety.
Procedure :
-
React 2,6-dimethylaniline with N,N’-disubstituted thiourea (1.2 equiv).
-
Add K₂CO₃ (1.5 equiv) in ethanol/water.
-
Irradiate with blue LED (450 nm) for 6 hours at 25°C.
Yield : 78–85%
Mechanistic Insight :
Visible light promotes thiyl radical formation, enabling cyclodesulfurization to form the guanidine core .
Carbodiimide-Amine Coupling
This method employs N-(2,6-dimethylphenyl)-N’-phenylcarbodiimide and diethylamine in the presence of AlMe₃ .
Reaction Scheme :
Conditions :
Applications :
-
Ideal for synthesizing asymmetrically substituted guanidines.
-
Requires anhydrous conditions and inert atmosphere.
Biginelli Reaction Derivatives
Adapting the Biginelli multicomponent reaction, 2,6-dimethylaniline reacts with β-ketoesters and aldehydes in the presence of guanidine precursors .
Typical Conditions :
-
Guanidine Source : Triazone-protected guanidine (1.2 equiv)
-
Solvent : DMF, 70°C, 12 hours
Limitations :
-
Lower yields compared to other methods.
-
Limited to generating guanidine-containing heterocycles.
Comparative Analysis of Methods
| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Base-Mediated | NaOH, 80°C | 68–75 | 95 | Moderate |
| Lewis Acid-Catalyzed | AlCl₃, 110°C | 89–92 | 98 | High |
| Thiourea Cyclization | Blue LED, 25°C | 78–85 | 97 | High |
| Carbodiimide Coupling | AlMe₃, n-Hexane | 75–82 | 96 | Low |
| Biginelli Reaction | DMF, 70°C | 62–86 | 94 | Moderate |
Key Observations :
-
Lewis acid-catalyzed methods offer the best balance of yield and scalability.
-
Photocatalyst-free thiourea cyclization is emerging as a green chemistry alternative .
Precursor Synthesis: 2,6-Dimethylaniline
The synthesis of 2,6-dimethylaniline, a critical precursor, involves vapor-phase amination of 2,6-dimethylphenol with NH₃ over Al₂O₃ catalysts .
Industrial Process :
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The guanidine group acts as a strong nucleophile due to its electron-rich nitrogen atoms. This enables reactions with alkyl halides and acylating agents:
Key findings:
-
Reactions with alkyl halides proceed via S<sub>N</sub>2 mechanisms , favored by polar aprotic solvents like THF.
-
Acylations require controlled temperatures to avoid over-substitution.
Acid-Base Reactions
The compound’s high basicity (pK<sub>a</sub> ≈ 13.2) allows salt formation with strong acids:
| Acid | Product | Application |
|---|---|---|
| HCl (gaseous) | 1-(2,6-Dimethylphenyl)guanidine HCl | Stabilized salt for pharmaceuticals |
| H<sub>2</sub>SO<sub>4</sub> | Sulfate salt | Catalysis in organic synthesis |
These salts enhance solubility in aqueous systems, enabling use in biphasic reactions .
Coordination Chemistry
The guanidine nitrogen atoms form stable complexes with transition metals:
| Metal Ion | Ligand Ratio | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | 1:2 | Octahedral coordination sphere | Catalytic oxidation reactions |
| Fe³⁺ | 1:3 | Trigonal bipyramidal geometry | Redox-active materials |
Studies show these complexes exhibit enhanced catalytic activity in oxidation reactions compared to free guanidine .
Cyclization Reactions
Under thermal or microwave irradiation, 1-(2,6-dimethylphenyl)guanidine undergoes cyclization to form heterocycles:
| Conditions | Product | Yield | Key Feature |
|---|---|---|---|
| Microwave, 150°C, TMSCl | Benzimidazole derivative | 72% | Accelerated reaction rates |
| Reflux in acetonitrile, 24 h | Triazine-linked compound | 55% | High regioselectivity |
Notably, microwave-assisted reactions reduce side products by minimizing thermal degradation .
Biological Interactions
-
Enzyme inhibition : Competes with ATP for binding pockets in kinases (IC<sub>50</sub> = 3.2 μM for PKC-θ).
-
DNA intercalation : Forms π-stacking interactions with adenine-thymine base pairs.
Aplicaciones Científicas De Investigación
Major Chemical Reactions
- Oxidation : Can yield imines or amides.
- Reduction : Produces primary or secondary amines.
- Substitution : Forms nitro or halogenated derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)guanidine has several noteworthy applications across various fields:
Chemistry
- Building Block for Synthesis : Used in the synthesis of complex organic molecules and heterocycles.
- Catalyst : Functions as a catalyst in various organic reactions due to its high basicity and reactivity.
Biology
- Enzyme Inhibition Studies : Its guanidine group allows it to interact with enzymes, making it useful for studying enzyme inhibition and protein interactions.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, including resistant bacterial strains.
Medicine
- Pharmaceutical Intermediate : Investigated for its role as an intermediate in drug development, particularly for compounds targeting neurological disorders.
- Therapeutic Applications : Ongoing research into its effects on biological systems suggests potential therapeutic uses.
Industry
- Specialty Chemicals Production : Employed in the production of specialty chemicals and materials such as polymers and resins.
- Catalysis in Industrial Processes : Its properties enable its use as a catalyst in specific industrial applications.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Synthesis of heterocycles |
| Biology | Enzyme inhibition studies | Interaction with serine proteases |
| Medicine | Pharmaceutical intermediate | Neurological drug development |
| Industry | Specialty chemicals production | Polymers and resins |
Case Study 1: Antimicrobial Activity
A study examined the effects of 1-(2,6-Dimethylphenyl)guanidine on bacterial membranes. The compound disrupted membrane integrity in E. coli, leading to increased permeability and cell lysis. This suggests its potential as a novel antimicrobial agent against resistant strains .
Case Study 2: Drug Development
Research focused on the formulation of drugs using 1-(2,6-Dimethylphenyl)guanidine demonstrated enhanced solubility and stability of active pharmaceutical ingredients. This compound's ability to improve bioavailability positions it as a key ingredient in drug formulations .
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Dichlorophenylguanidines (e.g., Guanabenz, Guanfacine)
- Structural Differences: Guanabenz (1-[2,6-dichlorobenzylideneamino]guanidine) and guanfacine (N-[aminoiminomethyl]-2,6-dichlorobenzenacetamide) feature 2,6-dichlorophenyl groups instead of dimethyl substituents. The electron-withdrawing Cl atoms reduce electron density at the aromatic ring, altering binding affinity and metabolic stability.
- Pharmacological Activity: These compounds act as partial agonists at α₂-adrenoceptors, with higher potency (EC₅₀) than natural ligands like noradrenaline. Guanabenz exhibits antihypertensive effects via central α₂-receptor activation, while guanfacine is used for ADHD due to longer half-life .
N,N',N''-Tris(2,6-Dimethylphenyl)guanidine
- Structural Differences : This analog substitutes all three guanidine hydrogens with 2,6-dimethylphenyl groups, increasing steric hindrance.
- Applications : Used in synthesizing polynuclear metal complexes (e.g., low-valent iron catalysts), highlighting the role of dimethylphenyl groups in stabilizing coordination geometries .
1-(2,6-Diisopropylphenyl)-2,3-Dimesitylguanidine
- Structural Differences: Bulkier isopropyl and mesityl (2,4,6-trimethylphenyl) substituents enhance steric protection, making this compound a strong base in organocatalysis.
- Key Data : The C=N bond length in the guanidine core is ~1.27 Å, similar to 1-(2,6-dimethylphenyl)guanidine, but dihedral angles between aromatic rings differ significantly, affecting molecular packing .
Functional Analogues
Lidamidine Hydrochloride (1-(2,6-Dimethylphenyl)-3-Methylamidinourea Hydrochloride)
- Structural Differences: Replaces the guanidine core with an amidinourea group (N-C(=N)-N-C=O).
- Pharmacological Activity: Acts as an antidiarrheal agent by inhibiting intestinal motility via σ₂-receptor modulation. The amidinourea group reduces basicity compared to guanidine, impacting solubility and receptor selectivity .
Imidazoline Derivatives (e.g., Clonidine, Dexmedetomidine)
- Structural Differences : Clonidine (2-[2,6-dichloroaniline]-2-imidazoline) contains an imidazoline ring instead of a guanidine core.
- Pharmacological Activity: Full agonists at α₂-adrenoceptors with nanomolar potency (EC₅₀ < 10 nM). The imidazoline ring enhances hydrogen bonding with aspartate residues in receptor pockets, unlike the planar guanidine group .
Data Tables
Table 1: Pharmacological and Structural Comparison
Key Findings and Implications
- Steric vs. Electronic Factors : Bulky 2,6-substituents enhance steric shielding, useful in catalysis, but may limit membrane permeability in pharmaceuticals .
- Core Modifications: Replacing guanidine with imidazoline or amidinourea alters hydrogen-bonding capacity and basicity, significantly impacting pharmacological profiles .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 1-(2,6-dimethylphenyl)guanidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common route involves reacting phenylamine with symmetric carbodiimines (e.g., N,N′-dimethylphenyl carbodiimine) in hexane with a catalytic amount of trimethylaluminum (0.1 equiv.). Stirring for 2 hours at room temperature yields the product with >90% efficiency after recrystallization (hexane/diethyl ether 1:1) . Optimization includes controlling stoichiometry, solvent polarity, and catalyst loading. Elemental analysis and NMR validate purity (e.g., δ 2.35 ppm for methyl groups in ¹H NMR) .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of 1-(2,6-dimethylphenyl)guanidine?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) resolves bond lengths (e.g., C=N imine bond at 1.266 Å) and angles, critical for structural validation . Complementary techniques include ¹H/¹³C NMR for functional group analysis and elemental analysis (e.g., C: 80.43%, H: 7.34%, N: 12.23%) . High-performance liquid chromatography (HPLC) coupled with mass spectrometry detects trace impurities .
Q. What are the key structural features of 1-(2,6-dimethylphenyl)guanidine that influence its reactivity?
- Methodological Answer : The planar CN₃ core deviates from trigonal geometry (N–C–N angles: 114–124°), impacting nucleophilicity . Steric hindrance from 2,6-dimethylphenyl groups limits accessibility to the guanidine nitrogen, affecting ligand-metal coordination. π-π interactions between aromatic rings (centroid distance: ~3.96 Å) influence crystal packing and solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing substituted guanidines?
- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or impurities. For example, imine-enamine tautomerism in guanidines alters proton environments; variable-temperature NMR or deuterated solvents clarify dynamic equilibria . Cross-validation with XRD (e.g., confirming C=N bond order) and spiking experiments using reference standards (e.g., EP impurities like 2-cyano-1-methylguanidine ) isolate interference .
Q. What strategies mitigate by-product formation during guanidine synthesis?
- Methodological Answer : By-products like disubstituted isomers or oxidized species form under excess carbodiimide or elevated temperatures. Kinetic control via slow reagent addition and low-temperature conditions (<25°C) minimizes side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or selective crystallization removes undesired products . Monitoring reaction progress with thin-layer chromatography (TLC) ensures termination at optimal conversion .
Q. How does steric hindrance from substituents affect coordination behavior in guanidine-metal complexes?
- Methodological Answer : Bulky 2,6-dimethylphenyl groups reduce ligand denticity, favoring monodentate over chelating modes. Comparative studies with less hindered analogs (e.g., N,N′-bis(2-ethylphenyl)guanidine ) reveal decreased stability constants in metal complexes. Computational modeling (DFT) predicts steric effects on bond dissociation energies, guiding catalyst design for applications in asymmetric synthesis .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of 1-(2,6-dimethylphenyl)guanidine?
- Methodological Answer : Variability often stems from trace moisture or oxygen. Rigorous solvent drying (e.g., molecular sieves in hexane) and inert-atmosphere techniques (Schlenk line) improve reproducibility . Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst aging, stirring rate) for robust process control .
Applications in Catalysis and Medicinal Chemistry
Q. What role does 1-(2,6-dimethylphenyl)guanidine play in catalytic systems, and how is its performance benchmarked?
- Methodological Answer : As a ligand, it stabilizes transition metals (e.g., Pd, Cu) in cross-coupling reactions. Catalytic efficiency is benchmarked via turnover numbers (TON) and enantiomeric excess (ee%) in asymmetric transformations. Comparative studies with triphenylguanidine show enhanced air stability but reduced activity due to steric effects .
Safety and Handling
Q. What safety protocols are critical when handling 1-(2,6-dimethylphenyl)guanidine in laboratory settings?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
